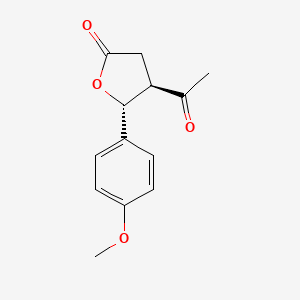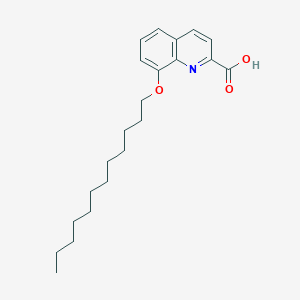
1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- is a synthetic organic compound known for its complex structure and potential applications in various scientific fields
Preparation Methods
The synthesis of 1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorophenyl group.
Nitration: The incorporation of a nitro group into the furan ring.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- involves its interaction with molecular targets and pathways. For example, its nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The chlorophenyl and dibromo groups may also contribute to its overall activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitro-2-furanyl)- can be compared with similar compounds such as:
1-Propanone, 2,3-dibromo-3-(4-methylphenyl)-1-(5-nitro-2-furanyl)-: Differing by the presence of a methyl group instead of a chlorine atom.
1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(5-amino-2-furanyl)-: Differing by the presence of an amino group instead of a nitro group.
These comparisons highlight the unique structural features and potential differences in chemical reactivity and biological activity.
Properties
CAS No. |
90251-77-7 |
|---|---|
Molecular Formula |
C13H8Br2ClNO4 |
Molecular Weight |
437.47 g/mol |
IUPAC Name |
2,3-dibromo-3-(4-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one |
InChI |
InChI=1S/C13H8Br2ClNO4/c14-11(7-1-3-8(16)4-2-7)12(15)13(18)9-5-6-10(21-9)17(19)20/h1-6,11-12H |
InChI Key |
SCPVKHUTGFKSOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)C2=CC=C(O2)[N+](=O)[O-])Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide](/img/structure/B14350459.png)

![1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one](/img/structure/B14350469.png)
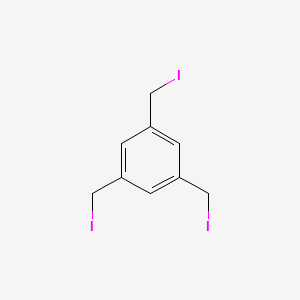
![3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline](/img/structure/B14350478.png)
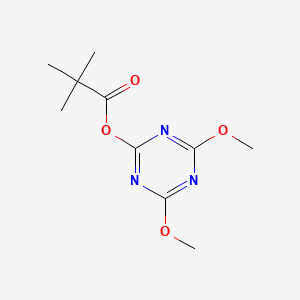
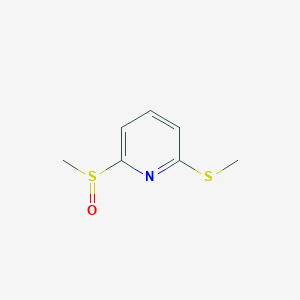

![N-[1-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14350504.png)
